molecular formula C16H22N2O3 B5321191 1-[(benzyloxy)acetyl]-N,N-dimethylprolinamide

1-[(benzyloxy)acetyl]-N,N-dimethylprolinamide

Cat. No. B5321191
M. Wt: 290.36 g/mol
InChI Key: LTKVXEOMVSAQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Benzyloxy)acetyl]-N,N-dimethylprolinamide, also known as BAP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BAP is a proline derivative that has been synthesized through a number of different methods and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-[(benzyloxy)acetyl]-N,N-dimethylprolinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. This compound has also been found to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, induction of apoptosis in cancer cells, and antioxidant properties. Additionally, this compound has been found to have potential as a neuroprotective agent, with studies demonstrating its ability to protect against oxidative stress and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(benzyloxy)acetyl]-N,N-dimethylprolinamide is its relatively low toxicity, which makes it a promising candidate for further research and development. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are a number of potential future directions for research on 1-[(benzyloxy)acetyl]-N,N-dimethylprolinamide, including further exploration of its anti-inflammatory and anti-tumor properties, as well as its potential as a neuroprotective agent. Additionally, further research could be done to optimize the synthesis method of this compound and improve its solubility in water. Overall, this compound shows promise as a candidate for further research and development in the field of medicinal chemistry.

Synthesis Methods

1-[(benzyloxy)acetyl]-N,N-dimethylprolinamide can be synthesized through a number of different methods, including the reaction of N-benzoylproline with benzyl chloroformate and N,N-dimethylamine, or through the reaction of N-benzoylproline with benzyl bromide and N,N-dimethylamine. The yield of this compound can vary depending on the specific synthesis method used, but typically ranges from 50-70%.

Scientific Research Applications

1-[(benzyloxy)acetyl]-N,N-dimethylprolinamide has been found to have a variety of applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to have potential as an anti-tumor agent, with studies showing its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N,N-dimethyl-1-(2-phenylmethoxyacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-17(2)16(20)14-9-6-10-18(14)15(19)12-21-11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKVXEOMVSAQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN1C(=O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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